molecular formula C12H19NO B2913828 2-Methyl-4-(neopentylamino)phenol CAS No. 1378755-92-0

2-Methyl-4-(neopentylamino)phenol

Cat. No.: B2913828
CAS No.: 1378755-92-0
M. Wt: 193.29
InChI Key: WZHJGEAWNKWVOQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(neopentylamino)phenol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.28536 g/mol . This compound is characterized by the presence of a phenol group substituted with a methyl group at the 2-position and a neopentylamino group at the 4-position. It is a derivative of phenol, which is known for its diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(neopentylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide as the starting material, which undergoes substitution with a nucleophile under specific conditions . Another method involves the use of organometallic intermediates, such as organolithium reagents, which react with boron reagents to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(neopentylamino)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Scientific Research Applications

2-Methyl-4-(neopentylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(neopentylamino)phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it may exert its effects through free radical scavenging and metal chelating properties . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its pharmacological actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(neopentylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the neopentylamino group enhances its steric and electronic characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,2-dimethylpropylamino)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9-7-10(5-6-11(9)14)13-8-12(2,3)4/h5-7,13-14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJGEAWNKWVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378755-92-0
Record name 4-[(2,2-dimethylpropyl)amino]-2-methylphenol
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